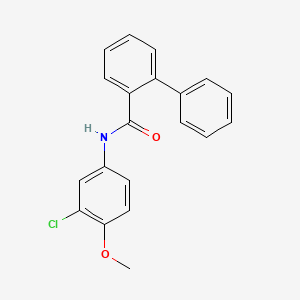![molecular formula C16H11F3N2O2 B5709983 5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5709983.png)
5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, commonly known as MTFPO, is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse biological activities. Its unique chemical structure and properties make it an attractive target for drug design and development.
Mécanisme D'action
The mechanism of action of MTFPO is not yet fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell signaling pathways. MTFPO has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. It has also been shown to inhibit the activity of ribosomes, leading to the inhibition of protein synthesis. Furthermore, MTFPO has been shown to inhibit the activity of various signaling pathways, including the MAPK and PI3K/AKT pathways, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
MTFPO has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. It has also been shown to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation. Furthermore, MTFPO has been shown to have antiviral properties, leading to the inhibition of viral replication. However, the exact biochemical and physiological effects of MTFPO are still being studied, and further research is needed to fully understand its mechanisms of action.
Avantages Et Limitations Des Expériences En Laboratoire
MTFPO has several advantages for lab experiments, including its high purity and stability, making it suitable for various scientific applications. Furthermore, MTFPO is relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to using MTFPO in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Orientations Futures
There are several future directions for research on MTFPO, including the development of new drugs based on its chemical structure and properties. Furthermore, further research is needed to fully understand the mechanisms of action of MTFPO and its potential use in the treatment of various diseases. In addition, further studies are needed to investigate the potential side effects and toxicity of MTFPO, as well as its pharmacokinetics and pharmacodynamics. Finally, the development of new synthesis methods for MTFPO may also lead to the discovery of new compounds with similar or improved biological activities.
Méthodes De Synthèse
MTFPO can be synthesized through a multistep process involving the reaction of 4-methoxybenzohydrazide with 4-trifluoromethylbenzaldehyde, followed by the reaction of the resulting intermediate with thionyl chloride and potassium hydroxide. The final product is obtained through cyclization of the intermediate in the presence of phosphorus oxychloride and triethylamine. The synthesis of MTFPO has been optimized to produce high yields and purity, making it suitable for various scientific applications.
Applications De Recherche Scientifique
MTFPO has been extensively studied for its diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer, by inducing apoptosis and cell cycle arrest. MTFPO has also been shown to have potent antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. In addition, MTFPO has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, MTFPO has been shown to have antiviral properties against several viruses, including influenza virus and herpes simplex virus.
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-22-13-8-4-11(5-9-13)15-20-14(21-23-15)10-2-6-12(7-3-10)16(17,18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDMDWTWPJSEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)

![5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)
![5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5709942.png)
![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)

![methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5709969.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide](/img/structure/B5709971.png)

